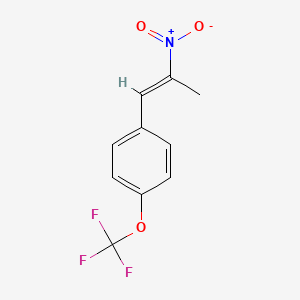
3-(3,5-Dimethoxybenzyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,5-Dimethoxybenzyl)cyclohexanone, also known as DMC, is a novel chemical compound with a wide range of potential applications in various fields of research and industry. It has the molecular formula C15H20O3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexanone ring attached to a 3,5-dimethoxybenzyl group . The molecular weight of this compound is 248.32 g/mol.Scientific Research Applications
Organocatalytic Applications
- Organocatalytic Regioselective Michael Additions: The compound can be functionalized enantioselectively at the 3-position through base-promoted dimerization, using specific catalysts like 3,4,5-tribenzyloxybenzyl cinchoninium bromide (Ceccarelli, Insogna, & Bella, 2006).
Photochemistry and Synthesis
- Photochemistry of Benzyl Compounds: Studies on the photochemistry of similar dimethoxybenzyl compounds reveal insights into the generation of isomeric trienes and their solvolytic reactivity in various solvents (DeCosta, Howell, Pincock, & Rifai, 2000).
Chemical Synthesis Optimization
- Optimization of Synthesis via Claisen-Schmidt Reaction: Research on the optimization of sodium hydroxide concentration in synthesizing similar compounds through the Claisen-Schmidt reaction provides insights into maximizing yield (Pertiwi et al., 2016).
Applications in Polymer Science
- Synthesis of Antioxidants for Rubber: Synthesizing phenolic antioxidants from similar compounds demonstrates their potential use in stabilizing ethylene-propylene rubber (Cherezova et al., 2014).
Biological Activities
- Antitumor Activities: Studies show significant antitumor effects of related compounds on various human cancer cell lines, suggesting potential pharmacological applications (Ling-xua, 2013).
Crystal Structure Analysis
- Crystal Structure Studies: Research into the crystal structure of similar compounds aids in understanding their physical and chemical properties, which can be crucial for various applications (Zhang Li, 2011).
Antioxidant and Antimicrobial Properties
- Biological Evaluation: Studies on the synthesis and biological evaluation of related benzylidne cyclohexanone derivatives reveal their potential as antioxidants and antimicrobial agents (Lotfy et al., 2017).
Optical Properties
- Study of Luminescent Properties: Investigations into the spectral, luminescent, and time-resolved properties of similar compounds in various solvents provide insights into their potential applications in optical materials and sensors (Zakharova et al., 2017).
Fluorescent Compounds and pH Indicators
- Synthesis of Phosphinimine Derivatives: The creation of fluorescent benzylidene cyclohexanone-containing phosphinimine derivatives highlights the potential for applications in pH indicators and optical properties (Xu et al., 2013).
Catalytic Applications
- Catalytic Activity in Oxidation Reactions: The use of related aroylhydrazone Cu(II) complexes in keto form for catalyzing oxidation of cyclohexane to various products demonstrates potential applications in catalysis (Sutradhar et al., 2016).
properties
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methyl]cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-17-14-8-12(9-15(10-14)18-2)6-11-4-3-5-13(16)7-11/h8-11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYNVVLQMUBGMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC2CCCC(=O)C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642360 |
Source


|
| Record name | 3-[(3,5-Dimethoxyphenyl)methyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898785-03-0 |
Source


|
| Record name | 3-[(3,5-Dimethoxyphenyl)methyl]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(cyclohexylmethyl)sulfonyl]Benzoic acid](/img/structure/B1325363.png)
![3-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325366.png)








